cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a heterocyclic compound notable for its unique bicyclic structure, which consists of a pyrrole ring fused to a hexahydropyrrolo framework. This compound has garnered attention in organic and medicinal chemistry due to its structural complexity and potential biological activities. Its chemical identity is characterized by the CAS number 1523530-51-9, and it is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through several methods, with the most common involving the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization. This method provides a pathway to create the bicyclic structure essential for its properties.
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified under bicyclic compounds due to its fused ring system, which contributes to its unique chemical reactivity and potential applications in drug development.
The synthesis of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one typically follows a multi-step synthetic route. A prominent method includes:
The reaction conditions for this synthesis often require careful control of temperature and solvent choice to maximize yield and selectivity. Common solvents include dichloromethane or ethanol, while reaction temperatures are typically maintained at moderate levels to facilitate the cycloaddition without decomposition of reactants.
The molecular structure of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one features a bicyclic arrangement with specific stereochemistry that influences its chemical behavior. The presence of nitrogen atoms within the rings contributes to its reactivity and potential interactions with biological targets.
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one primarily involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating their activity and influencing various biochemical pathways. Detailed studies are necessary to elucidate these interactions further and identify specific molecular targets.
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one exhibits reactivity characteristic of nitrogen-containing heterocycles. Its ability to participate in oxidation-reduction reactions makes it versatile for further chemical transformations.
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one has a broad range of applications across various scientific domains:
This compound's unique structure and reactivity make it an important subject for ongoing research in both academic and industrial settings.
The most efficient route to access the fused quinoline derivatives of cis-hexahydropyrrolo[3,4-b]pyrrol-6(6aH)-one involves a sequential [3 + 2] cycloaddition and intramolecular lactamization. This cascade reaction begins with the condensation of α-amino acid methyl esters with 2-nitrobenzaldehyde to generate ester-stabilized azomethine ylides. Subsequent [3 + 2] cycloaddition with maleimides yields hexahydropyrrolo[3,4-c]pyrrole intermediates. Reduction of the nitro group triggers an unexpected transamidation, culminating in lactamization to form the thermodynamically stable cis-fused hexahydropyrrolo[3,4-b]pyrrole scaffold. This method achieves rapid assembly of polycyclic structures in a single reaction vessel, with the cis stereochemistry dictated by the torsional constraints during lactam ring closure [3] [4].
Table 1: Optimization of Cascade Reaction Conditions
Azomethine Precursor | Maleimide | Reduction Agent | Lactamization Yield |
---|---|---|---|
Glycine methyl ester | N-Phenyl | Zn/AcOH | 78% |
Sarcosine methyl ester | N-Methyl | Pd/C-H₂ | 85% |
Alanine methyl ester | N-Benzyl | Fe/NH₄Cl | 68% |
Copper(I) complexes bearing N-heterocyclic carbene (NHC) ligands enable asymmetric (2 + 3)-annulation between tetramic acids and 2H-azirines. This catalytic system activates tetramic acids via deprotonation, generating nucleophilic enolates that attack the strained C=N bond of 2H-azirines. Ring opening of the azirine followed by intramolecular amidation constructs the cis-hexahydropyrrolo[3,4-b]pyrrol-6(6aH)-one core with excellent diastereocontrol (>20:1 dr). The Cu(I)-NHC catalyst imposes chiral induction through a square-planar transition state where the azirine approaches perpendicularly to the copper-enolate plane. This method delivers enantiomeric excesses up to 94% when using chiral C₂-symmetric NHC ligands, though substrate scope limitations exist with sterically hindered β,β-disubstituted azirines [3] [4].
The stereoselective synthesis of the cis-fused bicycle exploits the directional ring-opening of anti-configured epoxides. Treatment of Fmoc- or Cbz-protected amino epoxides with base induces intramolecular epoxide opening exclusively through the anti-conformation, yielding the 5,5-cis-fused hexahydropyrrolo[3,4-b]pyrrol-3-one system. Computational studies confirm this preference stems from the lower activation barrier for anti-epoxide cyclization (ΔG‡ = 18.3 kcal/mol) versus syn-epoxide (ΔG‡ > 28 kcal/mol). The cis-junction locks the bridgehead stereocenter alpha to the ketone, conferring chiral stability unattainable in trans-fused systems. This scaffold serves as a versatile precursor; ketone reduction followed by lactamization provides direct access to cis-hexahydropyrrolo[3,4-b]pyrrol-6(6aH)-one derivatives [1].
Table 2: Epoxide Cyclization Outcomes
Epoxide Configuration | Base | Temperature | Product Configuration | Yield |
---|---|---|---|---|
anti | K₂CO₃ | 80°C | cis-fused | 92% |
syn | K₂CO₃ | 80°C | No reaction | - |
anti | DBU | 25°C | cis-fused | 85% |
syn | BF₃·OEt₂ | 0°C | trans-fused | 41% |
The bicyclic amine intermediate (cis-hexahydropyrrolo[3,4-b]pyrrole) undergoes efficient reductive amination to install diverse pharmacophores. Treatment with aldehydes or ketones in the presence of NaBH₃CN or STAB-H in methanol at ambient temperature affords secondary amines with retention of stereochemistry. This method tolerates electron-deficient aryl aldehydes, aliphatic carbonyls, and α,β-unsaturated ketones. Post-functionalization includes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: